BMS-795311 -

BMS-795311

Catalog Number: EVT-263144
CAS Number:
Molecular Formula: C33H23F10NO3
Molecular Weight: 671.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Overview

BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), a key player in lipid metabolism. This compound has garnered attention for its potential to increase high-density lipoprotein cholesterol levels while reducing low-density lipoprotein cholesterol levels, making it a candidate for therapeutic applications in cardiovascular diseases. The compound's efficacy is demonstrated through various assays, showing an inhibitory concentration (IC50) of 4 nM in enzyme-based scintillation proximity assays and 0.22 μM in human whole plasma assays .

Source and Classification

BMS-795311 was developed by Bristol-Myers Squibb and is classified as a CETP inhibitor. It has been studied primarily in preclinical models, particularly in transgenic mice designed to express human CETP and apolipoprotein B-100. The compound's chemical identity is defined by its CAS number 939390-99-5, with a molecular formula of C33H23F10NO3 and a molecular weight of approximately 671.52 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-795311 involves several steps typical of complex organic synthesis. While specific details about the synthetic pathway are proprietary, the general approach includes:

  1. Formation of key intermediates: The synthesis likely starts with the preparation of fluorinated aromatic compounds, which are critical for achieving the desired biological activity.
  2. Coupling reactions: These intermediates are then coupled through amide bond formation, which is essential for constructing the final structure.
  3. Purification: The product is purified using techniques such as chromatography to ensure high purity levels (≥98%) before characterization.

The compound is typically characterized by methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

BMS-795311 features a complex molecular structure characterized by multiple fluorine atoms, which enhance its lipophilicity and biological activity. The structural formula can be represented as:

C33H23F10NO3\text{C}_{33}\text{H}_{23}\text{F}_{10}\text{N}\text{O}_{3}

The InChIKey for BMS-795311 is UBJMOTPQBCKENW-WJOKGBTCSA-N, which provides a unique identifier for its chemical structure .

Key Structural Features

  • Fluorinated Aromatic Rings: These contribute to the compound's potency as CETP inhibitors.
  • Amide Linkage: Essential for maintaining the structural integrity required for biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

BMS-795311 primarily functions through its inhibition of CETP, affecting lipid transfer processes in plasma. The chemical reactions of interest include:

These reactions are quantitatively assessed using IC50 values derived from enzyme assays .

Mechanism of Action

Process and Data

The mechanism by which BMS-795311 exerts its effects involves:

  1. Binding to CETP: BMS-795311 binds to the active site of CETP, inhibiting its activity.
  2. Alteration of Lipid Profiles: This inhibition results in increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol in circulation.

In vivo studies indicate that doses as low as 1 mg/kg can significantly inhibit plasma cholesteryl ester transfer activity in transgenic mouse models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: ≥98%
  • Storage Conditions: Should be stored at -20 °C in a dry, dark environment for optimal stability .

Chemical Properties

Applications

Scientific Uses

BMS-795311 has potential applications primarily in the field of cardiovascular research due to its role as a CETP inhibitor. Its ability to modulate lipid profiles makes it a candidate for investigating treatments aimed at reducing cardiovascular risk factors associated with dyslipidemia.

Current research focuses on understanding the long-term effects of CETP inhibition on cardiovascular health, exploring its efficacy compared to existing therapies such as torcetrapib . Further studies may also investigate its potential uses beyond lipid modulation, including implications for metabolic syndrome management.

Introduction to CETP Inhibition and BMS-795311

Cholesteryl Ester Transfer Protein (CETP) in Lipid Metabolism

CETP is a plasma glycoprotein secreted by the liver that orchestrates the transfer of neutral lipids among lipoproteins. It mediates the reciprocal exchange of cholesteryl esters (CE) from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic apolipoprotein B (apoB)-containing particles—very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)—in exchange for triglycerides (TGs). This transfer reduces HDL-cholesterol (HDL-C) levels while increasing the cholesterol content of atherogenic particles, positioning CETP as a key modulator of reverse cholesterol transport (RCT) efficiency. Elevated CETP activity is prevalent in dyslipidemic states characterized by insulin resistance and hypertriglyceridemia, creating a lipid profile strongly associated with accelerated atherosclerosis [2] [5].

The therapeutic relevance of CETP stems from human genetic studies. Individuals with CETP deficiency due to genetic mutations exhibit markedly elevated HDL-C levels (up to 2–3-fold higher than normal) and moderately reduced LDL-C, providing a natural experiment that inspired pharmacological CETP inhibition as a strategy to mitigate cardiovascular risk [2] [5]. CETP inhibition thus aims to decelerate atherosclerosis by:

  • Raising HDL-C levels and potentially enhancing HDL functionality in RCT
  • Reducing LDL-C levels, particularly small, dense LDL particles
  • Modifying HDL composition to generate larger, CE-enriched particles with potentially enhanced atheroprotective properties [2] [5] [8].

Rationale for CETP Inhibition in Cardiovascular Disease Therapeutics

Despite aggressive LDL-lowering with statins, significant residual cardiovascular risk persists, particularly in patients with low HDL-C. Epidemiological studies consistently demonstrate an inverse relationship between HDL-C levels and coronary heart disease (CHD) incidence, with meta-analyses of statin trials confirming that low on-treatment HDL-C predicts cardiovascular events even when LDL-C is optimally controlled [2] [5]. This residual risk provided the impetus for developing therapies targeting HDL metabolism.

CETP inhibitors address this unmet need through a unique dual-pathway mechanism:

  • HDL-C Elevation: By blocking CETP-mediated transfer of CE from HDL to apoB-containing lipoproteins, CETP inhibitors increase HDL-C by 30–150%, depending on compound potency and pharmacokinetics.
  • LDL-C Reduction: Reduced CE transfer to LDL/VLDL, combined with enhanced hepatic LDL receptor activity, lowers LDL-C by 15–40%.
  • HDL Remodeling: CETP inhibition generates large, spherical HDL2 particles with altered protein composition, which may enhance cholesterol efflux capacity and other atheroprotective functions [2] [5] [8].

Preclinical studies demonstrated that CETP inhibition retards atherosclerosis in animal models, providing mechanistic support for clinical development. The convergence of human genetics, epidemiological observations, and experimental data established CETP as a high-value target for pharmacological intervention in atherogenic dyslipidemia [5] [8] [9].

Historical Development of CETP Inhibitors

The pursuit of CETP inhibitors has traversed multiple generations of compounds, characterized by evolving chemical scaffolds and learning from clinical successes and failures:

Table 1: Evolution of CETP Inhibitors in Clinical Development

GenerationRepresentative CompoundKey CharacteristicsDevelopment Status
FirstTorcetrapibPotent HDL-C elevation (+72%); off-target hypertension and aldosterone elevationTerminated (ILLUMINATE, 2006)
SecondDalcetrapibModerate HDL-C increase (+31%); minimal LDL effectsTerminated (dal-OUTCOMES, 2012)
SecondEvacetrapibRobust HDL-C elevation (+130%); LDL reduction (−35%)Terminated (ACCELERATE, 2016)
ThirdAnacetrapibSignificant HDL-C increase (+138%); LDL reduction (−40%)Completed (REVEAL, 2017)
InvestigationalBMS-795311Potent inhibition; optimized safety profile; no blood pressure effectsPreclinical (2011–2015)

Torcetrapib’s failure (2006) due to off-target mineralocorticoid activation highlighted the critical importance of compound specificity beyond CETP potency. Subsequent inhibitors were designed to avoid hypertensive effects, leading to dalcetrapib and evacetrapib, which failed due to lack of efficacy despite favorable lipid effects. Anacetrapib demonstrated cardiovascular risk reduction in the REVEAL trial (2017), validating CETP inhibition as a viable therapeutic strategy and renewing interest in next-generation inhibitors like BMS-795311 [1] [6] [9].

BMS-795311: Discovery and Developmental Significance

BMS-795311 emerged from Bristol-Myers Squibb's (BMS) systematic optimization of triphenylethanamine (TPE) derivatives, designed to maximize CETP inhibition while eliminating off-target liabilities. Its chemical structure is characterized by:

  • Central Chiral Ethane Core: (R)-configured carbon with fluorinated aryl groups at both termini
  • A-ring: 3-Cyclopropoxy-4-fluorophenyl group optimizing binding interactions
  • B-ring: 3-Fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl enhancing plasma stability
  • C-terminal Amide: N-(4-Fluoro-3-(trifluoromethyl)benzoyl group conferring metabolic resistance [6] [8] [9].

Table 2: Preclinical Pharmacological Profile of BMS-795311

ParameterValue/OutcomeAssay SystemSignificance
CETP Inhibition (IC₅₀)4 nM (enzyme-based SPA)In vitro scintillation proximity assay250-fold more potent than torcetrapib (SPA IC₅₀ = 1 µM)
0.22 µM (human whole plasma assay)Human plasma ex vivoRetains potency in physiologically complex matrix
Oral Bioavailability37% (mice/rats), 20% (monkeys), 5% (dogs)Preclinical PK in multiple speciesSpecies-dependent absorption
HDL-C Elevation+45% (at 10 mg/kg)Fat-fed hamster modelConfirms target engagement in vivo
CETP Activity Suppression>90% inhibition (1 mg/kg)hCETP/apoB-100 transgenic miceDurable target inhibition
Off-Target SafetyNo aldosterone induction (H295R cells);In vitro and rat telemetryMitigates torcetrapib-like safety risks
No blood pressure/heart rate changes

Structure-activity relationship (SAR) studies revealed that:

  • The cyclopropoxy group on the A-ring improved metabolic stability versus larger alkoxy substituents
  • The tetrafluoroethoxy moiety on the B-ring enhanced CETP binding affinity
  • The trifluoromethylbenzamide terminus minimized interactions with the hERG potassium channel (reducing arrhythmia risk) and cytochrome P450 enzymes [6] [9].

In December 2011, BMS entered a strategic partnership with Simcere Pharmaceutical Group to co-develop BMS-795311. Under this agreement:

  • Simcere acquired exclusive rights to develop and commercialize the compound in China
  • BMS retained rights in all other global markets
  • The collaboration aimed to accelerate Phase IIa proof-of-concept studies by leveraging Simcere’s development capabilities in China and BMS’s global expertise [1].

This partnership exemplified BMS’s "Oyster Strategy" to seed promising early-stage assets with regional partners, sharing development costs and risks while accelerating clinical validation. BMS-795311 represented the second collaboration between the companies, building on a successful oncology partnership initiated the previous year [1].

Properties

Product Name

BMS-795311

IUPAC Name

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide

Molecular Formula

C33H23F10NO3

Molecular Weight

671.5 g/mol

InChI

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1

InChI Key

UBJMOTPQBCKENW-WJOKGBTCSA-N

SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-795311; BMS 795311; BMS795311.

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F

Isomeric SMILES

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.